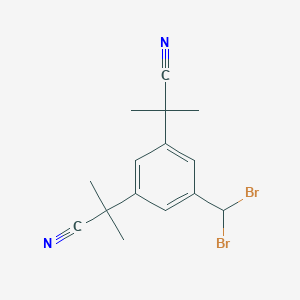

5-Dibromomethyl anastrozole

Description

Properties

IUPAC Name |

2-[3-(2-cyanopropan-2-yl)-5-(dibromomethyl)phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUNARPIHUBZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586587 | |

| Record name | 2,2'-[5-(Dibromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027160-12-8 | |

| Record name | 1,3-Benzenediacetonitrile, 5-(dibromomethyl)-alpha1,alpha1,alpha3,alpha3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027160128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[5-(Dibromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-(5-(DIBROMOMETHYL)BENZENE-1,3-DIYL)BIS(2-METHYLPROPANENITRILE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847A4M9DHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Anastrozole Intermediates from 3,5-Bis(bromomethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a common and efficient synthetic pathway for Anastrozole, a potent non-steroidal aromatase inhibitor, starting from the precursor 3,5-bis(bromomethyl)toluene. Anastrozole is a critical therapeutic agent for treating hormone-receptor-positive breast cancer in postmenopausal women. The synthesis involves a multi-step process, including cyanation, exhaustive methylation, benzylic bromination, and final substitution with 1,2,4-triazole. This document details the experimental protocols, quantitative data, and logical workflows for producing the key intermediates.

Overall Synthetic Pathway

The synthesis of Anastrozole from 3,5-bis(bromomethyl)toluene is typically achieved in four primary steps. The pathway begins with a nucleophilic substitution to introduce nitrile functionalities, followed by methylation, a radical-initiated benzylic bromination, and a final substitution to introduce the triazole moiety.

5-Dibromomethyl anastrozole CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Dibromomethyl anastrozole, a key synthetic intermediate in the preparation of the aromatase inhibitor, Anastrozole.

Chemical Identification and Properties

This compound, also known as Anastrozole EP Impurity D, is a crucial compound in pharmaceutical synthesis and impurity profiling.[1][2][3] Its unique structure and properties are detailed below.

CAS Number

The Chemical Abstracts Service (CAS) registry number for this compound is 1027160-12-8 .[1][2][3][4]

Chemical Structure and Nomenclature

The systematic chemical name for this compound is 2,2'-[5-(Dibromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile).[1][2]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1027160-12-8[1][2][3][4] |

| IUPAC Name | 2,2'-[5-(Dibromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile)[1][2] |

| Synonyms | This compound, Anastrozole EP Impurity D[1][2][3], Anastrozole USP Related Compound E, Anastrozole Dibromo Impurity[3], 3,5-Bis(2-cyanoprop-2-yl)bromobenzyl bromide[5] |

| Molecular Formula | C₁₅H₁₆Br₂N₂[2][4] |

| Molecular Weight | 384.11 g/mol [2][4][6] |

| InChI Key | AJUNARPIHUBZNV-UHFFFAOYSA-N[4] |

| SMILES | N#CC(C)(C)C1=CC(C(Br)Br)=CC(C(C)(C)C#N)=C1[4][6] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | Solid[4] |

| Solubility | Chloroform: Sparingly soluble; Methanol: Slightly soluble[4] |

| Storage | Room temperature in continental US; may vary elsewhere[4][6] |

| Stability | ≥ 4 years[4] |

Role in Anastrozole Synthesis

This compound is a synthetic intermediate in the manufacturing process of Anastrozole.[4][6] Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer in postmenopausal women.[2][5] The presence of this compound as an impurity in the final drug product is closely monitored to ensure the safety and efficacy of the medication.[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are proprietary to pharmaceutical manufacturers and are not publicly available in the searched literature. However, its identity is typically confirmed using standard analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Signaling Pathways and Biological Activity

As a synthetic intermediate and impurity, this compound is not intended for therapeutic use and its biological activity or interaction with signaling pathways has not been characterized in the public domain.[4] Its primary relevance is in the context of the chemical synthesis and quality control of Anastrozole.

Logical Relationship in Anastrozole Quality Control

The following diagram illustrates the logical workflow for the identification and control of this compound as an impurity in Anastrozole.

Caption: Workflow for Anastrozole quality control.

References

An In-depth Technical Guide to the Synthesis of Anastrozole via Bromination

This technical guide provides a comprehensive overview of the synthesis of Anastrozole, a potent and selective non-steroidal aromatase inhibitor. The focus of this document is the core bromination step, a critical transformation in the most common synthetic routes. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a mechanistic exploration of the synthesis.

Introduction

Anastrozole, chemically known as α,α,α',α'-tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, is a third-generation aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] Its synthesis has been the subject of extensive research, with several routes developed to optimize yield, purity, and industrial scalability. A prevalent and efficient method involves the benzylic bromination of a key intermediate, 3,5-bis(2-cyanoprop-2-yl)toluene.[2] This guide will delve into the mechanism and practical execution of this pivotal reaction.

Overall Synthetic Pathway

The synthesis of anastrozole from 3,5-bis(2-cyanoprop-2-yl)toluene can be summarized in two main steps, as depicted below. The initial and most critical step is the selective bromination of the benzylic methyl group, followed by a nucleophilic substitution with 1,2,4-triazole.

The Bromination Step: A Mechanistic Insight

The benzylic bromination of 3,5-bis(2-cyanoprop-2-yl)toluene is a free-radical chain reaction, commonly referred to as the Wohl-Ziegler reaction.[3] This process utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO), to facilitate the reaction.

The mechanism proceeds through three key stages: initiation, propagation, and termination.

References

The Genesis of a Landmark Breast Cancer Drug: A Technical Guide to the Discovery and Synthesis of Anastrozole and Its Intermediates

For researchers, scientists, and drug development professionals, this in-depth guide chronicles the history of Anastrozole's synthesis, detailing the evolution of its manufacturing processes. It provides a comprehensive overview of the key chemical intermediates, experimental protocols, and comparative data on various synthetic routes, offering a valuable resource for those involved in pharmaceutical research and development.

Anastrozole, a potent and selective non-steroidal aromatase inhibitor, has been a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women since its approval in 1995.[1] Marketed under the trade name Arimidex, its development by Imperial Chemical Industries (ICI) marked a significant advancement in endocrine therapy.[2][3] This guide delves into the technical intricacies of its discovery and the history of its synthesis, with a focus on the crucial intermediates that paved the way for its large-scale production.

From Discovery to a Shorter, More Efficient Synthesis: A Historical Perspective

The journey to Anastrozole (originally designated as ICI D1033) began with the understanding that inhibiting the enzyme aromatase, which is responsible for the final step in estrogen synthesis, could be an effective strategy against estrogen-dependent cancers.[4] The initial synthesis of Anastrozole was disclosed in patents filed by ICI in the late 1980s.[5][6]

Early synthetic routes were often multi-step and less efficient. One of the first patented methods commenced with methyl-3,5-dimethylbenzoate and involved a six-step process.[1] However, a more streamlined, three-step synthesis starting from 3,5-bis(bromomethyl)toluene quickly became the preferred route due to its brevity and operational simplicity.[1] This shorter pathway forms the basis of many modern manufacturing processes and is a central focus of this guide.

Over the years, further refinements have been introduced, including the use of phase-transfer catalysts to improve reaction yields and purity, as well as the exploration of continuous flow chemistry for the synthesis of key intermediates, offering advantages in terms of safety, scalability, and process control.[7][8]

Core Synthetic Pathways and Key Intermediates

Two primary synthetic routes have dominated the landscape of Anastrozole synthesis. Both pathways converge on the crucial final step: the alkylation of 1,2,4-triazole with a functionalized benzyl bromide derivative.

Route 1: The Mesitylene-Based Approach

This widely adopted route begins with the readily available starting material, mesitylene (1,3,5-trimethylbenzene). The synthesis proceeds through a series of key intermediates, each with specific protocols for its formation and purification.

Diagram of the Mesitylene-Based Synthetic Pathway

References

- 1. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 2. Anastrozole, ZD-1033, ICI-D1033, Arimidex-药物合成数据库 [drugfuture.com]

- 3. The preclinical pharmacology of "Arimidex" (anastrozole; ZD1033)--a potent, selective aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 120511-74-2|2,2'-(5-Methyl-1,3-phenylene)diacetonitrile| Ambeed [ambeed.com]

- 6. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. vjs.ac.vn [vjs.ac.vn]

Technical Guide: 5-Dibromomethyl Anastrozole, a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data for 5-Dibromomethyl anastrozole is limited. The data presented in this guide, where specified, is predicted based on standard spectroscopic principles and data from analogous compounds.

Introduction

This compound, systematically named 5-(dibromomethyl)-α¹,α¹,α³,α³-tetramethyl-1,3-benzenediacetonitrile, is a crucial intermediate in the synthesis of Anastrozole. Anastrozole is a potent and selective non-steroidal aromatase inhibitor utilized in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The purity and characterization of its synthetic intermediates, such as this compound, are of paramount importance in the pharmaceutical manufacturing process to ensure the final active pharmaceutical ingredient (API) meets stringent quality standards. This technical guide provides a comprehensive overview of the available data for this key intermediate.

Chemical Properties and Data

While comprehensive experimental spectroscopic data is not readily found in peer-reviewed literature, the fundamental properties of this compound are known.

| Property | Value |

| Systematic Name | 5-(dibromomethyl)-α¹,α¹,α³,α³-tetramethyl-1,3-benzenediacetonitrile |

| CAS Number | 1027160-12-8 |

| Molecular Formula | C₁₅H₁₆Br₂N₂ |

| Molecular Weight | 384.11 g/mol |

| Appearance | Predicted to be a solid |

| Melting Point | 125-127 °C |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and analysis of the closely related monobrominated analogue, 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | s | 2H | Aromatic H |

| ~7.6 | s | 1H | Aromatic H |

| ~6.8 | s | 1H | -CHBr₂ |

| ~1.8 | s | 12H | 4 x -CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary Aromatic C |

| ~140 | Aromatic C-CHBr₂ |

| ~125 | Aromatic CH |

| ~123 | Quaternary Nitrile C |

| ~40 | -C(CH₃)₂CN |

| ~35 | -CHBr₂ |

| ~28 | -CH₃ |

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 384/386/388 | Low | [M]⁺ (Isotopic pattern for 2 Br atoms) |

| 305/307 | Moderate | [M - Br]⁺ |

| 226 | High | [M - 2Br]⁺ |

| 69 | High | [C(CH₃)₂CN]⁺ |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~2240 | C≡N stretch (nitrile) |

| ~1600, 1470 | Aromatic C=C stretch |

| ~700-600 | C-Br stretch |

Experimental Protocols

The synthesis of this compound is a key step in the overall synthesis of Anastrozole. The following is a generalized experimental protocol based on patent literature.

Synthesis of this compound

This procedure outlines the bromination of the precursor, 3,5-bis(1-cyano-1-methylethyl)toluene.

Materials:

-

3,5-bis(1-cyano-1-methylethyl)toluene

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., benzoyl peroxide or AIBN)

-

A suitable solvent (e.g., carbon tetrachloride or acetonitrile)

Procedure:

-

In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere, dissolve 3,5-bis(1-cyano-1-methylethyl)toluene in the chosen solvent.

-

Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Signaling Pathways and Logical Relationships

Anastrozole functions by inhibiting the aromatase enzyme, which is critical in the biosynthesis of estrogens. The following diagrams illustrate the synthesis workflow and the mechanism of action of Anastrozole.

Caption: Synthetic pathway from a key precursor to Anastrozole.

Caption: Anastrozole's mechanism of action via aromatase inhibition.

An In-Depth Technical Guide to the Synthesis of Anastrozole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its chemical name is 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile). This guide provides a detailed overview of the primary synthetic routes for anastrozole, focusing on the starting materials, key precursors, and experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in pharmaceutical synthesis and development.

Core Synthetic Strategies

The synthesis of anastrozole can be approached from several different starting materials. The most common strategies involve the construction of a functionalized central benzene ring, which is then coupled with 1,2,4-triazole. This guide will focus on two prominent synthetic pathways starting from:

-

Mesitylene

-

3,5-Bis(bromomethyl)toluene

A key intermediate in many of these syntheses is 3,5-bis(2-cyanoprop-2-yl)benzyl bromide , which serves as the immediate precursor to anastrozole.

Synthesis Route 1: Starting from Mesitylene

This route involves the sequential functionalization of mesitylene to build the necessary substituents on the benzene ring.

Logical Workflow for Anastrozole Synthesis from Mesitylene

Caption: Synthetic pathway of anastrozole starting from mesitylene.

Experimental Protocols

Step 1: Synthesis of 3,5-Bis(bromomethyl)toluene from Mesitylene [1]

-

Methodology: Mesitylene is subjected to a radical bromination reaction.

-

Reagents: Mesitylene, N-bromosuccinimide (NBS).

-

Solvent: Typically a non-polar solvent like carbon tetrachloride (historically) or a safer alternative.

-

Initiator: Benzoyl peroxide or AIBN.

-

Conditions: The reaction mixture is heated to reflux.

-

Work-up: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product can be purified by crystallization.

Step 2: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile [2][3]

-

Methodology: A nucleophilic substitution reaction where the bromide ions are replaced by cyanide ions.

-

Reagents: 3,5-Bis(bromomethyl)toluene, potassium cyanide (KCN).

-

Solvent: Dichloromethane.

-

Catalyst: A phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) is often used to facilitate the reaction.

-

Conditions: The reaction is typically stirred at room temperature.

-

Work-up: The reaction mixture is washed with water, and the organic layer is separated, dried, and concentrated to yield the dinitrile product.

Step 3: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene [3][4]

-

Methodology: Alkylation of the dinitrile at the benzylic positions.

-

Reagents: 2,2'-(5-methyl-1,3-phenylene)diacetonitrile, methyl iodide (iodomethane), sodium hydride (NaH).

-

Solvent: Dimethylformamide (DMF).

-

Conditions: The dinitrile is treated with a strong base like sodium hydride to form a carbanion, which then reacts with methyl iodide.

-

Work-up: The reaction is quenched, and the product is extracted and purified.

Step 4: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide [5]

-

Methodology: A selective radical bromination of the remaining methyl group on the toluene ring.

-

Reagents: 3,5-Bis(2-cyanoprop-2-yl)toluene, N-bromosuccinimide (NBS).

-

Solvent: Carbon tetrachloride (historically) or acetonitrile[2].

-

Initiator: Benzoyl peroxide.

-

Conditions: The mixture is refluxed for a period, typically 2-3 hours[4][6].

-

Work-up: The reaction mixture is cooled and filtered. The filtrate is concentrated, and the crude product is purified by crystallization, often from a solvent mixture like 2-propanol and hexane[5].

Step 5: Synthesis of Anastrozole [7][8]

-

Methodology: The final step is a nucleophilic substitution where the benzyl bromide is alkylated with 1,2,4-triazole.

-

Reagents: 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide, 1,2,4-triazole sodium salt (or 1,2,4-triazole with a base).

-

Solvent: Toluene or Dimethylformamide (DMF).

-

Base (if using 1,2,4-triazole): Potassium carbonate (K2CO3)[7][8].

-

Catalyst: A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or PEG 600 can be used to improve the yield[7][8].

-

Conditions: The reaction mixture is heated, for instance at 90°C for 5 hours in DMF[8].

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated. The crude anastrozole is purified by column chromatography or crystallization[8].

Synthesis Route 2: Starting from 3,5-Bis(bromomethyl)toluene

This route is more direct as it begins with a more advanced intermediate.

Logical Workflow for Anastrozole Synthesis from 3,5-Bis(bromomethyl)toluene

Caption: Synthetic pathway of anastrozole starting from 3,5-bis(bromomethyl)toluene.

The experimental protocols for the steps in this route are identical to Steps 2 through 5 of the synthesis starting from mesitylene.

Quantitative Data Summary

The following tables summarize quantitative data for key reaction steps in the synthesis of anastrozole. Note that yields can vary significantly based on the specific conditions and scale of the reaction.

Table 1: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide

| Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 3,5-Bis(2-cyanoprop-2-yl)toluene | NBS, Benzoyl Peroxide | Carbon Tetrachloride | 87.0% | Not specified | [5] |

| 3,5-Bis(2-cyanoprop-2-yl)toluene | NBS, Benzoyl Peroxide | Acetonitrile | Not specified | Not specified | [2] |

Table 2: Synthesis of Anastrozole

| Starting Material | Reagents | Solvent | Catalyst | Yield | Purity | Reference |

| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole, K2CO3 | Toluene | PEG 600 | 91.3% (calculated) | 89.4% (HPLC) | [7] |

| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole Sodium Salt | DMF | None | 50-60% | Not specified | [8] |

| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole Sodium Salt | Toluene | TBAB | 70-80% | High | [8] |

| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole Sodium Salt | Toluene | BKC | 60-70% | High | [8] |

| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | Not specified | Ethyl Acetate, Diisopropyl ether | Not specified | 81.24% | Not specified | [9] |

Table 3: Purification of Anastrozole

| Method | Solvents | Resulting Purity | Reference |

| Crystallization | Cyclohexane/Ethyl acetate | Not specified (m.p. 81-82°C) | [10] |

| Crystallization | Methanol/Water | >99.8% | [10] |

| Crystallization | Ethyl acetate/Diisopropyl ether | 99.9% (HPLC) | [2] |

Conclusion

The synthesis of anastrozole is a multi-step process that can be initiated from readily available starting materials like mesitylene. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the bromination and final alkylation steps, to maximize yield and minimize the formation of impurities. The use of phase-transfer catalysts has been shown to be effective in improving the efficiency of the final step. The purification of the final product is crucial to meet pharmaceutical standards, with crystallization being a widely employed method. This guide provides a foundational understanding of the synthetic pathways to anastrozole, offering valuable insights for process optimization and development in a research and industrial setting.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 3. WO2008047104A1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 4. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]

- 5. 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 120511-84-4 [chemicalbook.com]

- 6. Process For The Preparation Of Pure Anastrozole [quickcompany.in]

- 7. Anastrozole synthesis - chemicalbook [chemicalbook.com]

- 8. vjs.ac.vn [vjs.ac.vn]

- 9. US20060189670A1 - Process for the preparation of anastrozole and intermediates thereof - Google Patents [patents.google.com]

- 10. US20070281982A1 - Process for purification of anastrozole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Theoretical Yield of Anastrozole from 3,5-bis(2-cyanoprop-2-yl)benzyl bromide

Introduction: This technical guide provides a comprehensive overview of the chemical synthesis of Anastrozole, a potent and selective non-steroidal aromatase inhibitor, from the precursor 3,5-bis(2-cyanoprop-2-yl)benzyl bromide. While the requested starting material "5-Dibromomethyl anastrozole" appears to be a misnomer, this document details the scientifically established synthetic route from a key brominated intermediate, which is likely the intended subject of the query. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Anastrozole is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its synthesis involves a multi-step process, with the final key step involving the alkylation of 1,2,4-triazole with a suitable benzyl bromide derivative. This document will focus on this pivotal conversion, providing detailed experimental protocols, quantitative data on yields, and a visual representation of the reaction pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis of Anastrozole from 3,5-bis(2-cyanoprop-2-yl)benzyl bromide and 1,2,4-triazole. The theoretical yield is calculated based on the stoichiometry of the reaction, assuming 3,5-bis(2-cyanoprop-2-yl)benzyl bromide is the limiting reagent.

| Parameter | Value | Unit |

| Molecular Weight of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide | 328.22 | g/mol |

| Molecular Weight of 1,2,4-triazole sodium salt | 91.06 | g/mol |

| Molecular Weight of Anastrozole | 293.37 | g/mol |

| Stoichiometric Ratio (Bromide:Triazole) | 1:1.05 | - |

| Theoretical Yield of Anastrozole from 1g of Bromide | 0.894 | g |

| Reported Experimental Yield Range | 81.24 - 91.3% | % |

Experimental Protocols

The synthesis of Anastrozole from 3,5-bis(2-cyanoprop-2-yl)benzyl bromide is typically achieved through a nucleophilic substitution reaction where the 1,2,4-triazole anion displaces the bromide ion. Several variations of the experimental protocol exist, often employing different solvents, bases, and catalysts to optimize yield and purity. Below are detailed methodologies from cited literature.

Protocol 1: Synthesis using Potassium Carbonate and a Phase-Transfer Catalyst [1]

-

Reaction Setup: To a stirred mixture of potassium carbonate (1.3 equivalents), 1,2,4-triazole (1.05 equivalents), and a phase-transfer catalyst such as PEG 600 (0.05 equivalents) in toluene, a solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide (1.0 equivalent) in toluene is added at 40-45 °C.

-

Reaction Conditions: The reaction mixture is stirred at 44-45 °C for 3 hours.

-

Work-up and Isolation: The mixture is filtered, and the residue is washed with warm toluene. The filtrate, containing the product, is washed with water.

-

Purification: The organic layer is concentrated to yield crude Anastrozole. Further purification can be achieved by crystallization from a suitable solvent system like ethyl acetate and diisopropyl ether to obtain high-purity Anastrozole[2].

Protocol 2: Synthesis using Sodium Hydride in an Anhydrous Solvent

-

Preparation of Triazole Anion: To a suspension of sodium hydride in an anhydrous solvent like DMF, 1,2,4-triazole is added portion-wise under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2,4-triazole.

-

Alkylation Reaction: A solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide in the same anhydrous solvent is then added dropwise to the triazole salt suspension.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, monitored by techniques like TLC or HPLC.

-

Quenching and Extraction: The reaction is carefully quenched with water, and the product is extracted into an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical reaction for the synthesis of Anastrozole and a typical experimental workflow.

Caption: Chemical synthesis of Anastrozole.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Anastrozole via a Benzyl Bromide Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anastrozole, a potent and selective non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its mechanism of action involves the blockade of estrogen biosynthesis, thereby reducing tumor growth stimulation. This document provides a detailed protocol for the synthesis of Anastrozole, focusing on a common and effective route involving the key intermediate, 3,5-bis(2-cyanoprop-2-yl)benzyl bromide. This protocol outlines the bromination of 3,5-bis(2-cyanoprop-2-yl)toluene and the subsequent alkylation of 1,2,4-triazole to yield Anastrozole. Additionally, this note includes quantitative data from various synthetic approaches, a diagram of the synthetic workflow, and a representation of Anastrozole's mechanism of action.

Introduction

Anastrozole, chemically known as 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), is a third-generation aromatase inhibitor.[1] Aromatase is a key enzyme responsible for the peripheral conversion of androgens to estrogens.[2][3][4] In postmenopausal women, this pathway is the primary source of circulating estrogens.[2] By competitively inhibiting aromatase, Anastrozole significantly suppresses plasma estrogen levels, leading to a reduction in the growth stimulus for estrogen-receptor positive (ER+) breast cancers.[2][5] The synthesis of Anastrozole can be achieved through various routes, often culminating in the coupling of a substituted benzyl halide with 1,2,4-triazole.[6][7] The protocol detailed herein focuses on a widely utilized method starting from 3,5-bis(2-cyanoprop-2-yl)toluene.

Anastrozole Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Anastrozole from 3,5-bis(2-cyanoprop-2-yl)toluene.

Caption: Synthetic pathway for Anastrozole.

Experimental Protocols

Step 1: Bromination of 3,5-bis(2-cyanoprop-2-yl)toluene

This procedure describes the benzylic bromination of 3,5-bis(2-cyanoprop-2-yl)toluene to form the key intermediate, 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.[7]

Materials:

-

3,5-bis(2-cyanoprop-2-yl)toluene

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile) or benzoyl peroxide)

-

Organic solvent (e.g., acetonitrile or carbon tetrachloride)[7][8]

-

Sulphuric acid or acetic acid (optional)

Procedure:

-

Dissolve 3,5-bis(2-cyanoprop-2-yl)toluene in the chosen organic solvent in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Add N-bromosuccinimide and the radical initiator to the mixture.

-

Heat the reaction mixture to reflux for a period of up to 3 hours.[7] The reaction progress can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture.

-

Filter the mixture to remove succinimide.

-

Evaporate the solvent under reduced pressure to obtain the crude 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropyl alcohol and n-heptane.[7]

Step 2: Alkylation of 1,2,4-Triazole to Synthesize Anastrozole

This step involves the N-alkylation of 1,2,4-triazole with the prepared benzyl bromide intermediate.

Materials:

-

3,5-bis(2-cyanoprop-2-yl)benzyl bromide

-

1,2,4-Triazole or 1,2,4-triazole sodium salt[1]

-

A base (e.g., potassium carbonate, sodium hydride)[6]

-

An organic solvent (e.g., toluene, dimethylformamide (DMF))[1][6]

-

Optional: A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or benzalkonium chloride (BKC) can be used to improve yield and selectivity.[1]

Procedure:

-

To a stirred mixture of 1,2,4-triazole (or its sodium salt), the base, and the optional phase-transfer catalyst in the organic solvent, add a solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.

-

Heat the reaction mixture, for instance at 90°C for 5 hours when using DMF.[1]

-

Monitor the reaction for completion.

-

After cooling, if DMF is used, add water and extract the product with an organic solvent like ethyl acetate.[1] If toluene is used, the mixture can be filtered.[6]

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO4).

-

Concentrate the organic phase under vacuum to obtain crude Anastrozole.

-

Purify the crude product by column chromatography or recrystallization from a solvent mixture like isopropyl alcohol and heptane to yield pure Anastrozole.[1]

Quantitative Data Summary

The following tables summarize various reaction conditions and reported yields for the synthesis of Anastrozole and its intermediates.

Table 1: Alkylation Reaction Conditions and Yields

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 3,5-Bis(1-cyano-1-methyl) bromomethyl benzene | 1,2,4-triazole sodium, K2CO3 | DMF | 90°C | 5 h | - | [1] |

| 3,5-Bis(1-cyano-1-methyl) bromomethyl benzene | 1,2,4-triazole sodium, K2CO3, TBAB | Toluene | 90°C | 5 h | Highest | [1] |

| 3,5-Bis(1-cyano-1-methyl) bromomethyl benzene | 1,2,4-triazole sodium, K2CO3, BKC | Toluene | 90°C | 5 h | Moderate | [1] |

| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide (1.0 mol) | 1,2,4-triazole (1.05 eq), K2CO3 (1.3 eq), PEG 600 | Toluene | 40-45°C | 3 h | ~91.3% | [6] |

Table 2: Purity of Anastrozole

| Purification Method | Purity Achieved | Reference |

| Column Chromatography (isopropyl alcohol and heptane) | High Purity | [1] |

| Crystallization (ethyl acetate and diisopropyl ether) | ≥ 99.8% | [7] |

| Crystallization (isopropanol and cyclohexane) | > 98% | [9] |

Mechanism of Action: Aromatase Inhibition

Anastrozole functions by selectively inhibiting the aromatase enzyme, which is part of the cytochrome P450 superfamily. This enzyme is crucial for the final step of estrogen synthesis in postmenopausal women, where it converts adrenal androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol).[3] By binding reversibly to the heme group of the aromatase enzyme, Anastrozole blocks this conversion, leading to a significant reduction in serum estrogen levels.[3] This deprivation of estrogen slows or halts the growth of hormone-dependent breast cancer cells.

Caption: Mechanism of action of Anastrozole.

Conclusion

The synthetic protocol detailed in this document provides a robust and reproducible method for the laboratory-scale synthesis of Anastrozole. The use of a phase-transfer catalyst in the alkylation step has been shown to improve reaction efficiency. Careful control of reaction conditions and appropriate purification techniques are critical for obtaining high-purity Anastrozole suitable for further research and development. The provided diagrams and data offer a comprehensive overview for professionals engaged in medicinal chemistry and drug manufacturing.

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. pinnaclepeptides.com [pinnaclepeptides.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Anastrozole synthesis - chemicalbook [chemicalbook.com]

- 7. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 8. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]

- 9. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of 5-Dibromomethyl Anastrozole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dibromomethyl anastrozole, identified as Anastrozole Impurity D in the European Pharmacopoeia (EP), is a key synthetic intermediate and a potential impurity in the manufacturing of Anastrozole, a potent non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer.[1] The purity of Anastrozole is critical for its safety and efficacy, making the control and purification of its intermediates and impurities, such as this compound, a crucial aspect of drug development and manufacturing.

These application notes provide detailed protocols for the purification of this compound using common laboratory techniques, namely recrystallization and column chromatography. Additionally, the mechanism of action of Anastrozole is illustrated to provide context for the importance of purity in the final active pharmaceutical ingredient (API).

Data Presentation

The following table summarizes representative data for the purification of this compound, demonstrating the effectiveness of the described purification techniques. Please note that these values are illustrative and actual results may vary depending on the initial purity of the crude material and specific experimental conditions.

| Purification Technique | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Key Parameters |

| Recrystallization | ~85% | ≥98% | 70-85% | Solvent System: Isopropanol/Water |

| Column Chromatography | ~85% | ≥99% | 60-75% | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.

Materials:

-

Crude this compound

-

Isopropanol (IPA)

-

Deionized Water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of isopropanol and begin heating the mixture with stirring. Continue to add isopropanol portion-wise until the solid completely dissolves at a near-boiling temperature.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask to remove them.

-

Crystallization: Slowly add deionized water to the hot isopropanol solution until the solution becomes slightly turbid (cloudy), indicating the point of saturation. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold isopropanol/water mixture to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white solid.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2][3][4][5]

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Hexane (or other suitable non-polar solvent)

-

Ethyl acetate (or other suitable polar solvent)

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for visualization

-

Rotary evaporator

Procedure:

-

TLC Analysis: Before performing column chromatography, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system will provide good separation between the desired compound and its impurities, with the desired compound having an Rf value of approximately 0.2-0.4.

-

Column Packing: Prepare the chromatography column by packing it with silica gel as a slurry in hexane (wet packing) or by adding dry silica gel followed by the solvent (dry packing).[6] Ensure the silica bed is uniform and free of cracks or air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the determined hexane/ethyl acetate solvent system. A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (increasing ethyl acetate content), is often effective for separating complex mixtures.

-

Fraction Collection: Collect the eluate in a series of labeled fractions.

-

Monitoring the Separation: Monitor the separation by spotting aliquots of the collected fractions on TLC plates and visualizing them under a UV lamp.

-

Isolation of Pure Product: Combine the fractions that contain the pure this compound, as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Mandatory Visualizations

Anastrozole's Mechanism of Action

Anastrozole is a non-steroidal aromatase inhibitor. It acts by competitively binding to the heme iron of the aromatase enzyme (CYP19A1), which is responsible for the final step in the biosynthesis of estrogens from androgens in peripheral tissues.[7][8][9][10] This inhibition leads to a significant reduction in circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of the estrogen they need to grow and proliferate.

Caption: Anastrozole inhibits the Aromatase enzyme, blocking estrogen production.

Purification Workflow for this compound

The following diagram illustrates a general workflow for the purification of this compound from a crude reaction mixture.

Caption: General workflow for the purification of this compound.

References

- 1. Anastrozole EP Impurity D | 1027160-12-8 | SynZeal [synzeal.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. youtube.com [youtube.com]

- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgsyn.org [orgsyn.org]

- 7. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for the Analytical Characterization of Anastrozole Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of key process-related impurities and intermediates of Anastrozole, a potent aromatase inhibitor. The following protocols are designed to ensure the quality and purity of Anastrozole active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A robust, isocratic reverse-phase HPLC method is crucial for the routine analysis and separation of Anastrozole from its potential impurities. This method can detect and quantify impurities at levels as low as 0.08%-0.12% by peak area.[1][2]

Experimental Protocol: HPLC

| Parameter | Specification |

| Instrument | Agilent HPLC system with a 1200 series pump, photodiode array detector, and auto-sampler.[1] |

| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm[3][4] or equivalent C18 column. |

| Mobile Phase | A 50:50 (v/v) mixture of 2 mmol L-1 ammonium acetate and acetonitrile.[1] |

| Flow Rate | 1.0 mL/min.[1] |

| Detection | UV at 215 nm.[4][5][6] |

| Injection Volume | 20 µL.[5][6] |

| Column Temperature | Ambient. |

| Run Time | 40 minutes.[1] |

Data Presentation: HPLC Retention Times

| Compound | Retention Time (min) |

| Impurity I | ~4.5[1] |

| Anastrozole | ~6.5[1] |

| Impurity II | ~23.7[1] |

| Impurity III | ~26.0[1] |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It provides valuable information on the molecular weight and fragmentation patterns of the analytes.

Experimental Protocol: GC-MS

| Parameter | Specification |

| Instrument | Agilent 6890N GC with a 5973 quadrupole mass-selective detector.[7] |

| Column | 30 m x 0.25 mm I.D. fused silica capillary column coated with 0.50 µm DB-35MS.[7] |

| Injection Mode | Splitless.[7] |

| Injector Temperature | 250°C.[7] |

| Oven Program | Initial temperature 100°C for 3 min, then ramp to 300°C at 30°C/min, hold for 20 min.[3][8] |

| Carrier Gas | Helium. |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[3][7] |

| Source Temperature | 230°C.[3][8] |

| Quadrupole Temperature | 150°C.[3][8] |

Data Presentation: GC-MS Fragmentation Data

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| Impurity II | 226 (M+)[1][3] | - |

| Impurity III | 304 (M+)[1][3] | 225 (M+ - Br)[1] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile or thermally labile impurities, LC-MS/MS offers high sensitivity and specificity. This technique is particularly useful for confirming the molecular weight of impurities directly from the HPLC eluent.

Experimental Protocol: LC-MS/MS

| Parameter | Specification |

| Instrument | API 2000 Mass Spectrometer with a turbo ion spray interface.[3][8] |

| Ionization Mode | Positive Ionization.[3][8] |

| Ion Source Voltage | 5500 V.[3][8] |

| Declustering Potential | 70 V.[3][8] |

| Focusing Potential | 400 V.[3][8] |

| Entrance Potential | 10 V.[3][8] |

| Nebulizer Gas | Air at 40 psi.[3][8] |

| Curtain Gas | Nitrogen at 25 psi.[3][8] |

| LC Conditions | Same as analytical HPLC method. |

Data Presentation: LC-MS/MS Data

| Compound | Molecular Ion (m/z) |

| Anastrozole | 294 (M+1) |

| Impurity I | 294 (M+1)[2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

NMR spectroscopy is indispensable for the unambiguous structural elucidation of isolated impurities. Both ¹H and ¹³C NMR, along with DEPT experiments, provide detailed information about the chemical structure.

Experimental Protocol: NMR

| Parameter | Specification |

| Instrument | Varian-400 FT NMR spectrometer.[1] |

| Frequency | 399.939 MHz for ¹H, 100.574 MHz for ¹³C.[1] |

| Solvent | CDCl₃.[1] |

| Temperature | 25°C.[1] |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm for ¹H; CDCl₃ at 77.0 ppm for ¹³C.[1] |

Data Presentation: Key NMR Signals for Impurity Characterization

| Impurity | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | Structural Implication |

| Impurity I | Similar to Anastrozole | Similar to Anastrozole | Positional isomer of Anastrozole.[1][3] |

| Impurity II | δ 2.41 (-CH₃)[1][9] | δ 21.80 (-CH₃)[1] | Absence of the triazole ring, presence of a methyl group on the phenyl ring.[1] |

| Impurity III | Absence of triazole ring protons | - | Absence of the triazole ring, presence of a bromomethyl group.[1][9] |

Anastrozole Intermediate Characterization Workflow

The following diagram illustrates the logical workflow for the identification and characterization of Anastrozole intermediates and impurities.

Caption: Workflow for Anastrozole Impurity Characterization.

Identified Anastrozole Process-Related Impurities

Based on spectroscopic data, the following structures have been assigned to the common process-related impurities found in Anastrozole synthesis[1][2]:

-

Impurity I: 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile)

-

Impurity II: 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)

-

Impurity III: 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile)[1][2], which is a key intermediate in the synthesis of Anastrozole.[10]

Synthesis and Intermediate Context

The synthesis of Anastrozole often involves intermediates such as 3,5-bis(1-cyano-1-methylethyl)toluene and its subsequent bromination to yield 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity III).[10][11][12] The reaction of this brominated intermediate with sodium 1,2,4-triazole can lead to the formation of both Anastrozole and its positional isomer, Impurity I.[12] Impurity II can arise as a starting material or a byproduct in the synthesis pathway. Understanding the synthetic route is crucial for anticipating and controlling potential impurities.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. dea.gov [dea.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. US20060189670A1 - Process for the preparation of anastrozole and intermediates thereof - Google Patents [patents.google.com]

Application Note: HPLC Analysis of 5-Dibromomethyl Anastrozole Purity in Anastrozole API

Introduction

Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1][2] The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy. Process-related impurities and degradation products can impact the quality of the final drug product. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of Anastrozole and the quantification of the potential impurity, 5-Dibromomethyl anastrozole. The method is designed to be stability-indicating, capable of separating the API from its potential impurities and degradation products.

Core Requirements

This method is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Anastrozole. The accurate quantification of impurities is essential for regulatory compliance and ensuring patient safety.[3]

Experimental Protocols

1. Materials and Reagents

-

Anastrozole Reference Standard (RS)

-

This compound Reference Standard (RS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Water (Ultrapure/HPLC grade)

-

Ortho-phosphoric acid (AR grade)

2. Instrumentation and Chromatographic Conditions

A validated RP-HPLC method is employed for the analysis. The following conditions are recommended:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |

| Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| UV Detection | 215 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Note: The gradient program can be optimized based on the specific separation requirements.

3. Preparation of Solutions

-

Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

-

Standard Stock Solution: Accurately weigh and transfer about 25 mg of Anastrozole RS and 5 mg of this compound RS into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

-

Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This provides a final concentration of approximately 50 µg/mL of Anastrozole and 10 µg/mL of this compound.

-

Sample Solution: Accurately weigh and transfer about 25 mg of the Anastrozole API sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

4. System Suitability

Before sample analysis, inject the Working Standard Solution five replicate times. The system suitability parameters should meet the following criteria:

| Parameter | Acceptance Criteria |

| Tailing Factor (Anastrozole peak) | ≤ 2.0 |

| Theoretical Plates (Anastrozole peak) | ≥ 2000 |

| %RSD for peak area (Anastrozole) | ≤ 2.0% |

| Resolution between Anastrozole and this compound | ≥ 2.0 |

5. Analysis Procedure

Inject the diluent once as a blank, followed by the Working Standard Solution. Then, inject the Sample Solution in duplicate. Record the chromatograms and integrate the peak areas.

6. Calculation

The percentage of this compound in the Anastrozole API can be calculated using the following formula:

The purity of Anastrozole can be calculated by the area normalization method or by using an external standard.

Data Presentation

Table 1: System Suitability Results

| Injection | Retention Time (min) - Anastrozole | Peak Area - Anastrozole | Tailing Factor | Theoretical Plates |

| 1 | 6.52 | 1254321 | 1.12 | 5678 |

| 2 | 6.51 | 1256789 | 1.13 | 5712 |

| 3 | 6.53 | 1253987 | 1.11 | 5690 |

| 4 | 6.52 | 1255543 | 1.12 | 5705 |

| 5 | 6.51 | 1254876 | 1.13 | 5688 |

| Mean | 6.52 | 1255103 | 1.12 | 5695 |

| %RSD | 0.12% | 0.09% |

Table 2: Quantitative Analysis of this compound

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Impurity |

| Standard | 8.25 | 254321 | 10.0 | - |

| Sample 1 | 8.26 | 5123 | 500 | 0.10% |

| Sample 2 | 8.25 | 5098 | 500 | 0.10% |

Mandatory Visualization

Caption: Experimental workflow for HPLC analysis of this compound.

Discussion

The described HPLC method provides a reliable and robust approach for the purity determination of Anastrozole and the quantification of the this compound impurity. The use of a gradient elution allows for the effective separation of the main component from its related substances.[4] The validation of the method as per ICH guidelines is crucial to ensure its accuracy, precision, and linearity.[4] Forced degradation studies can be performed to demonstrate the stability-indicating nature of the method, ensuring that all potential degradation products are separated from the Anastrozole peak.[5][6] This method is suitable for routine quality control analysis in a pharmaceutical setting.

References

- 1. scielo.br [scielo.br]

- 2. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

Application Note: Identification of Anastrozole Synthesis Byproducts Using LC-MS/MS

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and characterization of potential byproducts generated during the synthesis of Anastrozole. Anastrozole is a potent non-steroidal aromatase inhibitor, and ensuring its purity is critical for pharmaceutical safety and efficacy. This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and process optimization of Anastrozole synthesis.

Introduction

Anastrozole, chemically known as 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropiononitrile), is a cornerstone in the treatment of hormone receptor-positive breast cancer. The manufacturing process of active pharmaceutical ingredients (APIs) like Anastrozole can lead to the formation of various process-related impurities and degradation products. Regulatory bodies necessitate the identification and quantification of these byproducts to ensure the safety and quality of the final drug product.

This document provides a comprehensive protocol for the separation, detection, and identification of known Anastrozole synthesis byproducts using a sensitive and specific LC-MS/MS method. The methodology is based on established analytical techniques and forced degradation studies that reveal potential impurities formed under stress conditions.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

-

Additives: Formic acid (FA) and Ammonium acetate (AmAc)

-

Reference Standards: Anastrozole and any available byproduct reference standards.

-

Sample: Anastrozole API or tablet dosage form.

Sample Preparation

-

Standard Solution: Prepare a stock solution of Anastrozole reference standard in methanol at a concentration of 1 mg/mL.

-

Sample Solution:

-

For Anastrozole API: Accurately weigh and dissolve approximately 10 mg of the API in 10 mL of methanol to obtain a 1 mg/mL solution.

-

For Tablet Dosage Form: Grind tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of Anastrozole into a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Centrifuge the solution and use the supernatant.

-

-

Working Solution: Dilute the sample and standard solutions to a final concentration of 10 µg/mL with the initial mobile phase composition.

Forced Degradation Studies (Optional)

To investigate potential degradation products, Anastrozole can be subjected to stress conditions as per ICH guidelines.[1] The drug is known to be stable under thermal, hydrolytic (acidic), and photolytic conditions but shows degradation in oxidative and basic environments.[1][2][3]

-

Oxidative Degradation: Treat the Anastrozole solution with 3% hydrogen peroxide.

-

Base Hydrolysis: Treat the Anastrozole solution with 0.1N NaOH. Degradation has been observed under these conditions.[2][4]

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended.

| Parameter | Condition |

| LC Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm[1] or equivalent C18 column. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A linear gradient can be optimized for the separation of byproducts.[5][6] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| MS Method | Full Scan (to identify unknown byproducts) and Multiple Reaction Monitoring (MRM) for known impurities. |

Data Analysis

-

Identification: Byproducts are identified by comparing their retention times and mass spectra (including parent and fragment ions) with those of reference standards (if available) or with previously reported data.

-

Fragmentation Pattern: The fragmentation of Anastrozole and its byproducts is a key identification tool.

Data Presentation

The following table summarizes the known synthesis-related impurities and degradation products of Anastrozole.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| Anastrozole | 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropiononitrile) | C₁₇H₁₉N₅ | 293.37 | 294.2 | 225.2, 69.1 | [7][8] |

| Impurity I | 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₇H₁₉N₅ | 293.37 | 294.0 | Similar to Anastrozole | [9][10] |

| Impurity II | 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₅H₁₈N₂ | 226.32 | 227.0 | - | [9][10] |

| Impurity III | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile) | C₁₅H₁₇BrN₂ | 305.22 | 305.0/307.0 | - | [9][10] |

| Monoacid | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid | C₁₇H₂₀N₄O₂ | 312.37 | 313.2 | - | [11] |

| Diacid | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) | C₁₇H₂₁N₃O₄ | 331.37 | 332.2 | - | [11] |

Mandatory Visualizations

Caption: Experimental workflow for LC-MS/MS identification of Anastrozole byproducts.

Caption: Logical relationships of Anastrozole and its byproducts.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the identification of synthesis-related byproducts and potential degradation products of Anastrozole. This protocol is essential for ensuring the quality and purity of Anastrozole in a pharmaceutical manufacturing and research setting. The detailed experimental conditions and data tables serve as a valuable resource for method development and validation.

References

- 1. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of Anastrozole Intermediates by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anastrozole, a potent non-steroidal aromatase inhibitor, is a critical therapeutic agent for hormone-receptor-positive breast cancer in postmenopausal women.[1][2] The synthesis of Anastrozole is a multi-step process that generates several key intermediates. Ensuring the purity and correct structure of these intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of these synthetic intermediates. This document provides detailed protocols and data for the characterization of key Anastrozole intermediates using ¹H and ¹³C NMR spectroscopy.

Introduction

The chemical synthesis of Anastrozole, 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), involves several transformation steps, each yielding a specific intermediate.[3] Process-related impurities can arise from incomplete reactions or side reactions, making rigorous analytical control essential.[4] NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. This allows for positive identification of the desired intermediates and the detection and characterization of potential impurities.[5] This note outlines the synthetic pathway and presents characteristic NMR data for key intermediates, along with standardized protocols for sample analysis.

Synthetic Pathway of Anastrozole

The synthesis of Anastrozole can be achieved via several routes. A common pathway starts from 3,5-bis(bromomethyl)toluene and proceeds through cyanation, methylation, a second bromination, and a final substitution reaction with 1,2,4-triazole.[3] The key intermediates in this pathway are crucial checkpoints for quality control.

Figure 1: A common synthetic pathway for Anastrozole.

NMR Data for Key Intermediates

The following tables summarize the ¹H and ¹³C NMR spectral data for key intermediates in the synthesis of Anastrozole. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[6]

Intermediate 1: 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity II)

This intermediate is formed after the methylation step. It is also a known process-related impurity in the final API.[4][5]

Table 1: NMR Data for 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | Multiplicity |

| 7.35 | s |

| 7.20 | s |

| 2.41 | s |

| 1.75 | s |

Note: Data compiled from multiple sources describing process-related impurities.[5]

Intermediate 2: 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity III)

This is the final intermediate before the introduction of the triazole ring. It is formed by the radical bromination of the methyl group on the aromatic ring.[3] This compound is also a known impurity.[4][5]

Table 2: NMR Data for 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | Multiplicity |

| 7.50 | s |

| 7.45 | s |

| 4.45 | s |

| 1.76 | s |

Note: Data compiled from characterization of process-related impurities.[5]

Final Product: Anastrozole

For comparison, the NMR data for the final product, Anastrozole, is provided. The key differences are the disappearance of the CH₂Br signal and the appearance of signals for the triazole ring and the new methylene bridge.[7]

Table 3: NMR Data for Anastrozole

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| δ (ppm) | Multiplicity |

| 8.16 | s |

| 8.01 | s |

| 7.54 | t, J=1.5 Hz |

| 7.34 | d, J=1.5 Hz |

| 5.40 | s |

| 1.73 | s |

Note: Data sourced from published literature.[7]

Experimental Protocols

The following are generalized protocols for acquiring NMR data for Anastrozole intermediates. Instrument parameters may need to be optimized for specific hardware.

Protocol 1: Sample Preparation

-

Accurately weigh 5-10 mg of the intermediate or sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

Protocol 2: ¹H NMR Spectroscopy Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Set the following typical acquisition parameters on a 400 MHz spectrometer:[8]

-

Pulse Width (pw): 30-45°

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (at): 2.5 - 4.0 s

-

Number of Scans (nt): 8-16

-

Temperature: 25 °C[6]

-

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and pick the peaks.

Protocol 3: ¹³C {¹H} NMR and DEPT-135 Spectroscopy Acquisition

-

Use the same sample and ensure the spectrometer is locked and shimmed.

-

Set up a proton-decoupled ¹³C experiment with the following typical parameters on a 100 MHz (for ¹³C) spectrometer:[8]

-

Pulse Width (pw): 30-45°

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (at): 1.0 - 1.5 s

-

Number of Scans (nt): 256 or higher (as needed for signal-to-noise)

-

Decoupling: Proton broadband decoupling

-

-

Acquire and process the FID, referencing the CDCl₃ signal to 77.16 ppm.

-

To differentiate between CH, CH₂, and CH₃ groups, acquire a DEPT-135 spectrum. In a DEPT-135 spectrum, CH and CH₃ signals typically appear as positive peaks, while CH₂ signals are negative.[9] Quaternary carbons are absent.

Data Analysis and Visualization Workflow

A systematic approach is crucial for accurate structural elucidation. The workflow involves sample preparation, data acquisition using various NMR techniques, and finally, data interpretation to confirm the molecular structure.

Figure 2: General workflow for NMR-based structural analysis.

Conclusion

NMR spectroscopy is a powerful and essential tool in the development and manufacturing of Anastrozole. It provides a detailed structural fingerprint of synthetic intermediates, enabling chemists to confirm their identity, assess purity, and characterize by-products. The data and protocols presented in this application note serve as a valuable resource for researchers and quality control analysts involved in the synthesis of Anastrozole, ensuring the production of a safe and high-quality API. The use of 1D (¹H, ¹³C, DEPT) and, if necessary, 2D (HSQC, HMBC) NMR experiments provides comprehensive structural information, making it the gold standard for molecular characterization in pharmaceutical development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anastrozole synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. dea.gov [dea.gov]

- 9. Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment - Magritek [magritek.com]

Application Notes and Protocols for Anastrozole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor.[1][2][3] It is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][4][5] Anastrozole acts by blocking the aromatase enzyme, thereby inhibiting the peripheral conversion of androgens to estrogens, a key pathway for tumor growth in estrogen-dependent cancers.[3][6][7] While 5-Dibromomethyl anastrozole is a known synthetic intermediate in the production of Anastrozole, this document will focus on the medicinally active final compound, Anastrozole, due to the extensive availability of data regarding its application.[8]

Mechanism of Action

Anastrozole competitively inhibits the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step of estrogen biosynthesis.[6][7][9] This inhibition leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-sensitive breast cancer cells of the estrogen they need to proliferate.[6][7]

Signaling Pathway of Aromatase Inhibition

Caption: Aromatase inhibition by Anastrozole blocks estrogen synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for Anastrozole from various studies.

Table 1: Pharmacokinetic Properties of Anastrozole

| Parameter | Value | Reference |

| Plasma Half-life | 41-50 hours | [3][10][11] |

| Time to Steady State | ~7 days | [10][11][12] |

| Protein Binding | 40% | [2][12] |

| Metabolism | Primarily hepatic (~85%) | [2][12] |

| Excretion | ~11% renal, remainder as metabolites | [12] |

Table 2: In Vivo Efficacy of Anastrozole (1 mg/day)

| Parameter | Suppression Level | Reference |

| Aromatase Activity | 96.7% - 98.1% | [13] |

| Plasma Estrone | ≥ 86.5% | [13] |

| Plasma Estradiol | ≥ 83.5% | [13] |

| Plasma Estrone Sulphate | ≥ 93.5% | [13] |

Table 3: Comparative Efficacy of Aromatase Inhibitors (In Vitro)